molecular formula C21H17N7O5S B11382004 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B11382004
M. Wt: 479.5 g/mol
InChI Key: SAEVUUFVFCWGEC-UHFFFAOYSA-N
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Description

    The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts

    Purpose: This compound likely exhibits interesting biological properties due to its complex structure.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach could be

      Industrial Production: Industrial-scale production methods would require optimization and scalability.

  • Chemical Reactions Analysis

      Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.

      Major Products: These reactions could lead to diverse products, such as derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (enzymes, receptors, etc.).

      Medicine: Assess its pharmacological effects (antimicrobial, antitumor, etc.).

      Industry: Evaluate its use in materials science or catalysis.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., proteins, nucleic acids) affected by this compound.

      Pathways: Understand the cellular pathways influenced by its interactions.

  • Comparison with Similar Compounds

      Uniqueness: Highlight what sets this compound apart from structurally related molecules.

      Similar Compounds: Provide a list of similar compounds for context.

    Remember, this compound’s complexity makes it intriguing for further research across various scientific domains

    Properties

    Molecular Formula

    C21H17N7O5S

    Molecular Weight

    479.5 g/mol

    IUPAC Name

    2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

    InChI

    InChI=1S/C21H17N7O5S/c1-12(29)22-19-18(26-33-27-19)20-24-25-21(28(20)14-5-3-2-4-6-14)34-10-17(30)23-13-7-8-15-16(9-13)32-11-31-15/h2-9H,10-11H2,1H3,(H,23,30)(H,22,27,29)

    InChI Key

    SAEVUUFVFCWGEC-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5

    Origin of Product

    United States

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